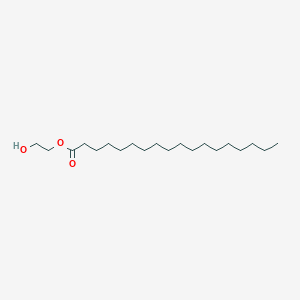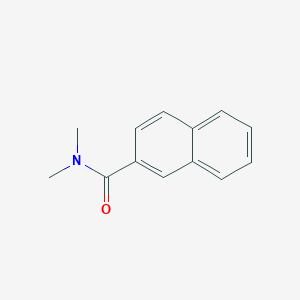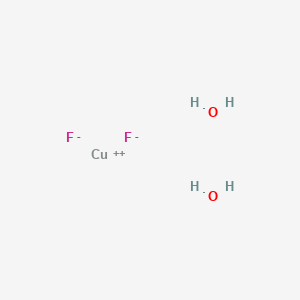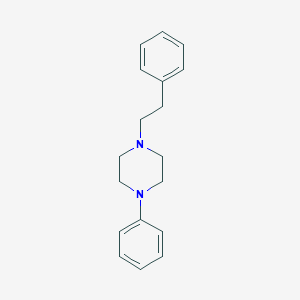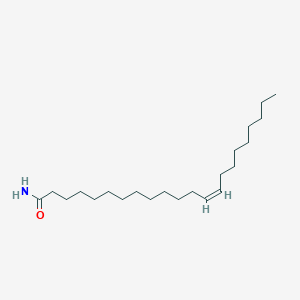
Erucamide
Vue d'ensemble
Description
Erucamide is a primary fatty amide resulting from the formal condensation of the carboxy group of erucic acid with ammonia . It is commonly used as a slip additive in the plastic manufacturing industry . It has a role as a human metabolite, a rat metabolite, a mammalian metabolite, a plant metabolite, and an EC 3.1.1.7 (acetylcholinesterase) inhibitor . It is functionally related to erucic acid .
Molecular Structure Analysis
Erucamide’s molecular formula is C22H43NO . The InChI representation is InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- . The Canonical SMILES representation is CCCCCCCCC=CCCCCCCCCCCCC(=O)N . The Isomeric SMILES representation is CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N .
Chemical Reactions Analysis
The degradation of erucamide can occur during polymer processing and long-term storage, leading to the formation of numerous oxidation products . Erucamide degradation produces compounds that adversely affect the odor and color properties of polyolefins .
Physical And Chemical Properties Analysis
Erucamide has a molecular weight of 337.6 g/mol . It is a waxy solid that can dissolve in isopropanol and has low solubility in alcohol and acetone . It is also combustible . The melting point is between 75-85 °C .
Applications De Recherche Scientifique
Polymer Processing Aid
Erucamide is widely recognized as an effective slip agent in polymer processing. It is particularly valuable in enhancing the surface properties of polymers like polyethylene and polypropylene, making them easier to handle and process. The addition of erucamide reduces friction, allowing for smoother movement of polymer layers against each other during production .
Degradation Analysis
In the realm of material science, erucamide’s degradation behavior is a significant area of study. Researchers investigate the oxidative degradation byproducts that form during the processing and long-term storage of polymers containing erucamide. Understanding these degradation pathways is crucial for improving the recovery rates of erucamide and ensuring the longevity of polymer products .
Nanomechanical Properties
Erucamide’s role in affecting the nanomechanical properties of surfaces is another fascinating application. Studies delve into how erucamide’s distribution and concentration on a substrate influence its slip properties. This research is pivotal for industries that require precise control over the frictional characteristics of materials .
Anti-Fouling and Anti-Fogging Agent
Due to its exceptional slip properties and stability, erucamide finds use as an anti-fouling and anti-fogging agent. These applications are particularly relevant in the production of clear and durable surfaces, such as those needed in optical devices or packaging materials .
Anti-Viral and Scratch-Resistant Coatings
Erucamide’s potential as an anti-viral and scratch-resistant agent is being explored for applications in healthcare and protective coatings. Its ability to form stable, transparent layers makes it suitable for creating barriers against physical damage and microbial contamination .
Fiber Softness Enhancement
In textile engineering, erucamide is used to enhance the softness of fibers. By incorporating erucamide into fibers, manufacturers can alter the crystal structure and mechanical properties at the molecular level, leading to softer and more comfortable fabrics .
Mécanisme D'action
Target of Action
Erucamide, a highly hydrophobic fatty acid amide, primarily targets microglia , a type of glial cell located throughout the brain and spinal cord . Microglia are the primary immune cells of the central nervous system and play a crucial role in maintaining the health of the nervous system . Erucamide also interacts with peroxisome proliferator-activated receptors .
Mode of Action
Erucamide’s interaction with its targets leads to various changes. It has been shown to modulate cholinergic pathways and signaling molecules associated with memory in animal models, leading to enhanced cognitive function . It also upregulates angiogenic cytokines like VEGF, PDGFa, FGF, IL-6, TNFa in microglia . Moreover, erucamide has demonstrated the ability to inhibit elastase and thrombin .
Biochemical Pathways
Erucamide affects several biochemical pathways. It modulates cholinergic pathways, which are critical for memory and cognition . It also influences the signaling pathways of angiogenic cytokines, which are essential for the growth of new blood vessels . Furthermore, it interacts with peroxisome proliferator-activated receptors, which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
It is known that erucamide can degrade during processing and long-term storage, forming various oxidation products .
Result of Action
Erucamide has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also regulates and maintains a neurotrophic microenvironment in the retina .
Action Environment
Erucamide’s action, efficacy, and stability can be influenced by environmental factors. For instance, during the processing and long-term storage of polymers, erucamide can degrade, forming various oxidation products . These degradation products can affect the recovery rates of erucamide . Therefore, the environment in which erucamide is stored and processed can significantly impact its action and efficacy.
Safety and Hazards
Erucamide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(Z)-docos-13-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDZVJPLUQNMU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026929 | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/ | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erucamide | |
Color/Form |
SOLID | |
CAS RN |
112-84-5 | |
| Record name | Erucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-docos-13-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-80 °C | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does erucamide affect the friction properties of polymers?
A1: Erucamide acts as a slip agent by migrating to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction (COF). [, , , , , , , ] The reduction in COF facilitates smooth processing and handling of the films, particularly in high-speed packaging applications.
Q2: How does the concentration of erucamide impact its effectiveness as a slip agent?
A2: Studies have shown that the coefficient of friction (COF) of polymer films decreases with increasing erucamide surface concentration until reaching a plateau. [, , ] This plateau suggests that a critical surface concentration of erucamide is needed to achieve optimal slip properties.
Q3: Does the erucic acid content in commercial erucamide impact its slip properties?
A3: Research has found that varying the erucic acid content in commercial erucamide (80-93%) did not significantly impact its coefficient of friction in various linear low-density polyethylene (LLDPE) and low-density polyethylene (LDPE) films. []
Q4: How does temperature affect the migration and performance of erucamide in polymer films?
A4: Elevated temperatures can cause erucamide to migrate back into the polymer film, leading to a reduction in its surface concentration and an increase in COF. [, , , , , ] This phenomenon can affect the long-term stability and performance of erucamide-containing films during storage and handling.
Q5: How do anti-block agents interact with erucamide in polyethylene films?
A5: Inorganic anti-block agents, like synthetic silica, can help control erucamide migration to the surface of polyethylene films. [] This controlled migration helps maintain desirable friction properties and overall film quality over time.
Q6: Are there ways to control the migration of erucamide in polyolefin films?
A6: Yes, studies show that incorporating specific surface modifiers, such as hydroxyl-terminated co-oligomers of polyethylene (PE) and polyethylene oxide (PEO), can influence erucamide migration. [, ] The effectiveness of these co-additives depends on factors like their molecular weight and hydrophilic-hydrophobic balance.
Q7: What is the molecular formula and weight of erucamide?
A7: The molecular formula of erucamide is C22H43NO, and its molecular weight is 337.59 g/mol.
Q8: How does the molecular structure of erucamide contribute to its properties?
A8: Erucamide's structure, featuring a long hydrophobic tail and a polar amide group, dictates its behavior as a slip agent. [, ] The hydrophobic tail interacts with the polymer matrix, while the polar head group orients towards the surface, creating a lubricating layer.
Q9: Can computational chemistry methods be employed to study erucamide?
A9: Yes, quantum mechanical simulations, such as Density Functional Theory (DFT) calculations, have been used to model erucamide brushes and understand the interactions between erucamide molecules. [, ] These simulations can provide insights into the molecular-level mechanisms underlying erucamide's friction-reducing properties.
Q10: How does the structure of erucamide compare to similar compounds like behenamide, and how do these differences affect their properties?
A10: Erucamide and behenamide are structurally similar, but erucamide possesses a cis double bond in its hydrocarbon chain. [, , ] This structural difference influences their intermolecular interactions, leading to distinct crystal formations and frictional properties. For instance, computational studies reveal that erucamide chains tend to pack more closely due to π-π stacking interactions facilitated by the double bond, while behenamide chains adopt a more spread-out configuration. [, ] This difference in packing influences solvent penetration and ultimately affects their friction-reducing capabilities.
Q11: What analytical techniques are used to study erucamide in polymer films?
A11: Various techniques are employed to characterize erucamide in polymer films, including:* Surface analysis: * Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS) [, ] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ] * Microscopy: * Atomic Force Microscopy (AFM) [, , , , , , ] * Thermal Analysis: * Differential Scanning Calorimetry (DSC) [, ]* Chromatography: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* Spectroscopy: * Nuclear Magnetic Resonance (NMR) spectroscopy []
Q12: Does erucamide have any applications beyond its use as a slip agent in polymers?
A12: Yes, research suggests that erucamide possesses biological activities and might have potential applications in other fields:
- Angiogenesis: Erucamide has demonstrated angiogenic properties in a rat cornea-micropocket assay, suggesting potential use in promoting blood vessel formation. [] Further research is needed to explore its therapeutic applications in this area.
- Cognitive Enhancement: Studies have shown that erucamide derived from radish leaves can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [] This inhibitory effect suggests potential benefits in conditions like Alzheimer's disease, where acetylcholine levels are reduced.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






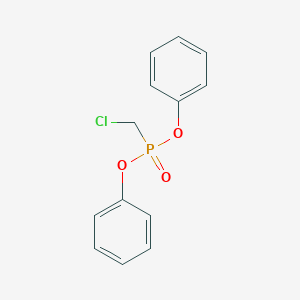




![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
